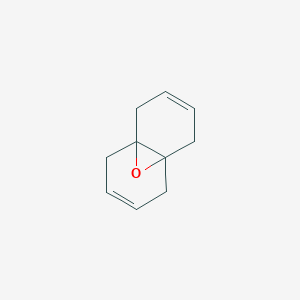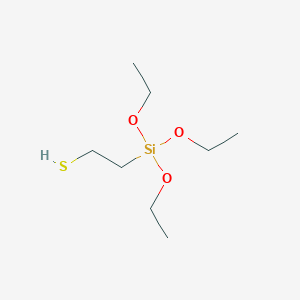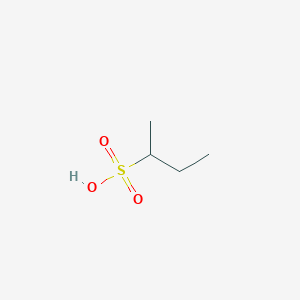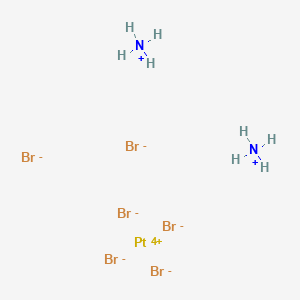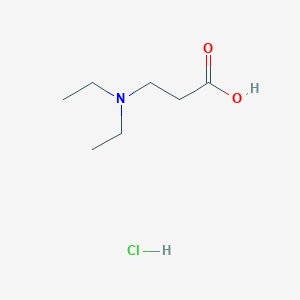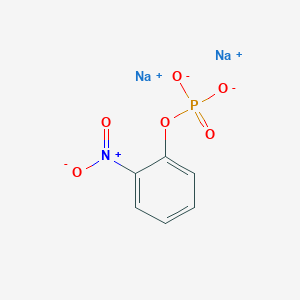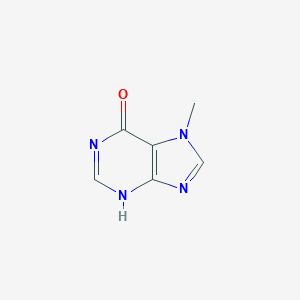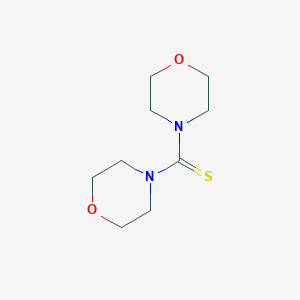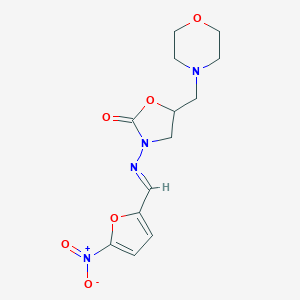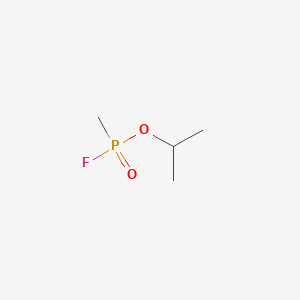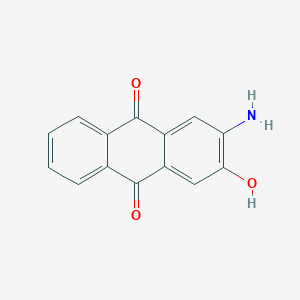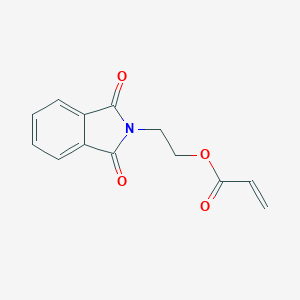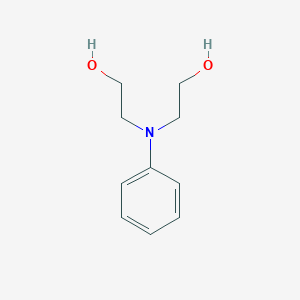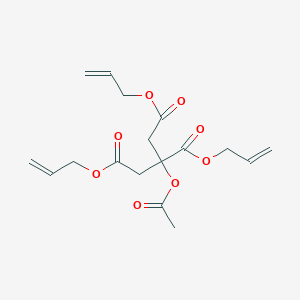
Triallyl acetylcitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triallyl acetylcitrate (TAC) is a chemical compound used in various industrial applications, including plasticizers, coatings, and adhesives. TAC is synthesized through the esterification of citric acid and allyl alcohol. In recent years, TAC has gained attention in scientific research due to its potential applications in biomedical and environmental fields.
Wissenschaftliche Forschungsanwendungen
Triallyl acetylcitrate has been studied for its potential applications in biomedical and environmental fields. In biomedical research, Triallyl acetylcitrate has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. In environmental research, Triallyl acetylcitrate has been used as a plasticizer in biodegradable polymers, reducing the environmental impact of plastic waste.
Wirkmechanismus
Triallyl acetylcitrate's mechanism of action is not well understood, but it is believed to act as a free radical scavenger, preventing oxidative damage to cells. Triallyl acetylcitrate has also been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Biochemische Und Physiologische Effekte
Triallyl acetylcitrate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Triallyl acetylcitrate can protect cells from oxidative stress and reduce inflammation. In vivo studies have shown that Triallyl acetylcitrate can reduce the severity of inflammatory diseases, such as arthritis and colitis. Triallyl acetylcitrate has also been shown to have a protective effect on the liver, reducing liver damage caused by alcohol consumption.
Vorteile Und Einschränkungen Für Laborexperimente
Triallyl acetylcitrate's cost-effectiveness and ease of synthesis make it a popular choice for lab experiments. However, Triallyl acetylcitrate's low solubility in water can make it difficult to work with in aqueous solutions. Additionally, Triallyl acetylcitrate's mechanism of action is not well understood, making it challenging to determine optimal dosages and treatment protocols.
Zukünftige Richtungen
For Triallyl acetylcitrate research include exploring its potential as a treatment for various diseases and reducing the environmental impact of plastic waste.
Synthesemethoden
Triallyl acetylcitrate is synthesized through the esterification of citric acid and allyl alcohol. The reaction is catalyzed by sulfuric acid, and the resulting Triallyl acetylcitrate is purified through distillation and recrystallization. The synthesis process is relatively straightforward and can be performed on a large scale, making Triallyl acetylcitrate a cost-effective option for industrial applications.
Eigenschaften
CAS-Nummer |
115-72-0 |
|---|---|
Produktname |
Triallyl acetylcitrate |
Molekularformel |
C17H22O8 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
tris(prop-2-enyl) 2-acetyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H22O8/c1-5-8-22-14(19)11-17(25-13(4)18,16(21)24-10-7-3)12-15(20)23-9-6-2/h5-7H,1-3,8-12H2,4H3 |
InChI-Schlüssel |
CHNHTNNNKPKJOL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
Kanonische SMILES |
CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



